![molecular formula C18H14BrNO2 B2375371 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one CAS No. 202827-63-2](/img/structure/B2375371.png)
3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one
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Overview
Description
“3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one” is a chemical compound with the CAS Number: 202331-94-0 . It has a molecular weight of 277.32 . The IUPAC name for this compound is 3-acetyl-6-methyl-4-phenyl-2 (1H)-quinolinone .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The structure of organic compounds is commonly determined by single-crystal X-ray diffraction (SC-XRD) analysis . A tool named “What is this? (WIT)” has been proposed for fully automated structure determination of small molecules concurrent with single crystal data collection and processing .
Chemical Reactions Analysis
Chemical reactions involving quinoline derivatives have been studied extensively. For instance, a study by Bhatt et al. discussed the preparation of various commercially available drugs based on a quinoline scaffold . Another study discussed the use of electroanalytical tools for studying reaction mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one” can be determined through various analytical techniques . These properties include color, density, hardness, melting and boiling points, and more .
Scientific Research Applications
Antimicrobial Activity
3-Acetyl-4-phenylquinolines, a class of compounds to which our compound belongs, have been found to exhibit significant antimicrobial properties . They have been used in the design and synthesis of compounds with various pharmacological properties, including antibacterial .
Antifungal Activity
These compounds have also shown promising antifungal activity . For instance, 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone and N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)sulfonamides exhibited high antifungal, antibacterial, and antioxidant activities .
Antimalarial Properties
3-Acetyl-4-phenylquinolines have been found to possess antimalarial properties . This makes them a potential candidate for the development of new antimalarial drugs .
Anti-inflammatory Effects
Research has shown that these compounds can have anti-inflammatory effects . This opens up possibilities for their use in the treatment of inflammatory diseases .
Anticancer Activity
There is evidence to suggest that 3-Acetyl-4-phenylquinolines can exhibit anticancer activity . This makes them a potential candidate for the development of new anticancer drugs .
Antitubercular Activity
3-Acetyl-4-phenylquinolines have been found to possess antitubercular activity . This suggests that they could be used in the development of new antitubercular drugs .
Neurological Applications
Quinoline derivatives have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, Parkinson disease, and Alzheimer disease .
Broad-Spectrum Antibiotics
An important class of broad-spectrum antibiotics is based on quinolone structures . This suggests that 3-Acetyl-4-phenylquinolines could potentially be used in the development of new antibiotics .
Safety and Hazards
The safety and hazards associated with a chemical compound are typically determined by regulatory bodies like the Occupational Safety and Health Administration (OSHA) . These organizations set enforceable permissible exposure limits (PELs) to protect workers against the health effects of exposure to hazardous substances .
Future Directions
Quinoline derivatives have been gaining attention due to their potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, and more . Future research will likely focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit enzymes, modulate receptors, or interfere with DNA replication .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
The compound’s molecular weight (34219) and predicted pKa (929) suggest that it may have good bioavailability .
Result of Action
Quinoline derivatives have been found to exhibit a range of pharmacological activities, including antimicrobial, antitubercular, anticancer, and antimalarial effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinoline derivatives .
properties
IUPAC Name |
3-acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20(2)18(16)22/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZLNURIZCXJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N(C1=O)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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